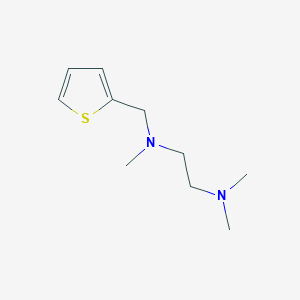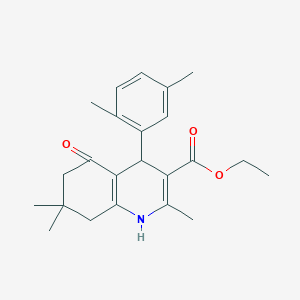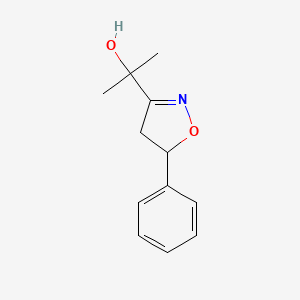![molecular formula C26H27N3O B4993954 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as TBPMQ, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of 8-hydroxyquinoline and has been shown to have potential applications in various fields, including biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is based on its ability to chelate metal ions and form stable complexes. The pyridine and quinoline moieties of this compound act as ligands that coordinate with metal ions, while the tert-butylphenyl group provides steric hindrance and enhances the selectivity and sensitivity of the compound. The resulting metal-7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol complexes can exhibit various properties such as fluorescence, catalysis, and magnetic behavior, depending on the nature of the metal ion and the environment.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. It can also induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a brain imaging agent.
实验室实验的优点和局限性
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. It can be easily synthesized in large quantities and purified by standard techniques. However, this compound also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, appropriate precautions should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for the research on 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. One direction is to explore its potential as a diagnostic and therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its applications in catalysis, sensing, and imaging. Moreover, the design and synthesis of new this compound derivatives with improved properties and functions are also promising avenues for future research.
合成方法
The synthesis method of 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol involves the reaction of 8-hydroxyquinoline with 4-tert-butylbenzaldehyde and 4-methyl-2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity. This method has been optimized and improved by various researchers to enhance the efficiency and scalability of the synthesis process.
科学研究应用
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its potential applications in various research fields. In biochemistry, it has been used as a fluorescent probe to detect and quantify metal ions such as copper, zinc, and iron. In pharmacology, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, cancer, and other diseases. In materials science, it has been explored as a building block for the synthesis of functional materials such as metal-organic frameworks and luminescent polymers.
属性
IUPAC Name |
7-[(4-tert-butylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-17-13-15-27-22(16-17)29-23(19-7-10-20(11-8-19)26(2,3)4)21-12-9-18-6-5-14-28-24(18)25(21)30/h5-16,23,30H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYFPVPRKUORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4993874.png)
![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)

![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)


![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B4993927.png)



![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)